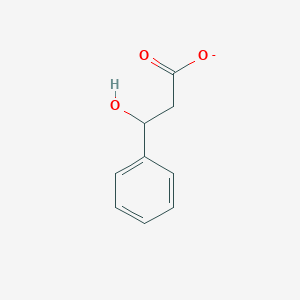
3-Hydroxy-3-phenylpropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-phenylpropionate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 3-hydroxy-3-phenylpropionic acid. It is a monocarboxylic acid anion and a member of benzyl alcohols. It is a conjugate base of a 3-hydroxy-3-phenylpropionic acid.
科学的研究の応用
Pharmaceutical Applications
1. Synthesis of Antidepressants
One of the primary applications of 3-hydroxy-3-phenylpropionate is as an intermediate in the synthesis of antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine. The optically active forms, specifically (R)- and (S)-ethyl this compound, are crucial for these syntheses. A notable enzymatic method has been developed for producing these optically active compounds using lipases, which allow for a more environmentally friendly and efficient synthesis process .
2. Biocatalysis in Drug Development
The compound is also utilized in biocatalysis for the pharmaceutical industry. It serves as a substrate in various enzymatic reactions that lead to the formation of complex molecules necessary for drug development. For instance, short-chain dehydrogenases have been shown to convert this compound into other valuable products, showcasing its versatility in synthetic chemistry .
Biochemical Pathways
1. Microbial Metabolism
In microbial systems, particularly Escherichia coli, this compound plays a role in catabolic pathways that facilitate the degradation of aromatic compounds. The compound acts as an inducer for specific regulatory systems, enhancing the expression of genes responsible for its metabolism. This dual-metabolite synergy allows for efficient modulation of gene expression within bacterial cells, highlighting its importance in microbial biotechnology .
2. Production of Aromatic Polyesters
Recent studies have demonstrated the potential of engineered E. coli strains to produce aromatic polyesters from glucose through fermentation processes involving this compound. This application underscores its utility not only as a chemical intermediate but also as a building block for sustainable materials production .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Intermediate in the synthesis of antidepressants (e.g., Fluoxetine). |
| Biocatalysis | Substrate for enzymatic reactions leading to complex drug molecules. |
| Microbial Metabolism | Inducer in microbial pathways for degradation of aromatic compounds; enhances gene expression. |
| Aromatic Polyesters | Building block in the production of sustainable materials via engineered microbial fermentation. |
Case Studies
Case Study 1: Enzymatic Synthesis of Antidepressants
Research conducted on the enzymatic synthesis of (S)-ethyl this compound demonstrated high enantiomeric excess (ee) using lipase-catalyzed transesterification methods. This process not only improved yield but also provided a more sustainable approach compared to traditional chemical synthesis methods .
Case Study 2: Microbial Regulation Mechanisms
A study investigating the regulatory mechanisms in E. coli revealed that this compound acts synergistically with other metabolites to activate transcription factors involved in aromatic compound degradation pathways. This finding provides insight into how bacteria can adapt to utilize various substrates effectively .
化学反応の分析
Enzymatic Kinetic Resolution via Lipase-Catalyzed Transesterification
Racemic ethyl 3-hydroxy-3-phenylpropionate undergoes enantioselective transesterification using lipases to produce optically pure (S)- and (R)-enantiomers .
Reaction conditions :
-
Lipases : Novozyme 435, Amano PS-C, PS-D, or Candida rugosa lipase (CRL)
-
Acylating agents : Vinyl acetate, vinyl propionate, acetic anhydride
-
Solvents : t-Butylmethylether, tetrahydrofuran, or solvent-free systems
-
Temperature : 45°C with 150 rpm agitation
Key data :
| Lipase | Acylating Agent | Reaction Time (hr) | Conversion (%) | (S)-Alcohol ee (%) | (R)-Ester ee (%) |
|---|---|---|---|---|---|
| PS-C | Vinyl acetate | 20 | 55.6 | 100 | 97.8 |
| PS-D | Butyric anhydride | 20 | 50.9 | 100 | 100 |
| CRL | Vinyl propionate | 188 | 41.5 | 20.3 | 32.8 |
This method achieves >99% enantiomeric excess (ee) for (S)-enantiomers using optimized lipases like PS-D .
Hydroxylation and Dioxygenase Cleavage
This compound is metabolized via:
-
MhpA hydroxylase : Converts 3-hydroxyphenylpropionate (3HPP) to 3-(2,3-dihydroxyphenyl)propionate (DHPP) through 2-hydroxylation .
-
MhpB dioxygenase : Cleaves DHPP via meta-fission, yielding succinate, pyruvate, and acetaldehyde .
Pathway regulation :
-
MhpR transcriptional activator : Responds synergistically to DHPP and phenylpropionate (PP), enhancing mhp gene cluster expression .
Connection to Phenylpropionate Catabolism
-
HcaEFCD dioxygenase : Initiates PP degradation by forming DHPP, which enters the mhp pathway .
-
Shared intermediate : DHPP links PP and 3HPP degradation, funneling both substrates into central metabolism .
Analytical Characterization
Gas chromatography (GC) methods for resolving enantiomers and reaction intermediates :
Chromatographic conditions :
-
Column : BP-1 capillary (0.53 mm × 30 m)
-
Carrier gas : Helium
-
Temperature program : 70°C (5 min) → 220°C at 10°C/min
Retention times :
| Compound | Retention Time (min) |
|---|---|
| Racemic ethyl this compound | 25.56 |
| (R)-Ethyl 3-O-acetyl-3-phenylpropionate | 37.88 |
| (S)-Ethyl 3-O-propionyl-3-phenylpropionate | 41.65 |
Chiral resolution using G-TA columns achieves baseline separation of (R)- and (S)-enantiomers .
Industrial and Environmental Implications
特性
分子式 |
C9H9O3- |
|---|---|
分子量 |
165.17 g/mol |
IUPAC名 |
3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1 |
InChIキー |
AYOLELPCNDVZKZ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])O |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















